Velnacrine Maleate: A Technical Whitepaper on the Hydroxylated Tacrine Derivative for Cholinesterase Inhibition
Velnacrine Maleate: A Technical Whitepaper on the Hydroxylated Tacrine Derivative for Cholinesterase Inhibition
Executive Summary
Velnacrine Maleate, also known as 1-hydroxytacrine, is a direct pharmacological derivative of tacrine, the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2][3] Developed as a potential successor to tacrine, velnacrine was engineered to enhance therapeutic efficacy and mitigate the hepatotoxicity associated with its parent compound. This technical guide provides an in-depth analysis of Velnacrine Maleate, encompassing its chemical properties, mechanism of action, synthesis, and a comprehensive review of its preclinical and clinical development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental pathways.
Chemical and Structural Profile
Velnacrine is the principal metabolite of tacrine, formed via hydroxylation in the liver by cytochrome P450 enzymes.[4][5][6] This structural modification, the addition of a hydroxyl group to the tetrahydroacridine nucleus, was a key area of investigation for improving the pharmacological profile of tacrine.
Caption: Chemical structures of Tacrine and its hydroxylated derivative, Velnacrine.
Synthesis Overview
The synthesis of velnacrine can be achieved through multiple routes. One common laboratory-scale synthesis involves the reaction of anthranilonitrile with cyclohexan-1,3-dione, followed by reduction of the resulting ketone.[7] This method allows for the creation of various tacrine analogues by modifying the initial reactants.
Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of action for Velnacrine Maleate is the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] By inhibiting these enzymes, velnacrine increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[8][9] This is the foundational therapeutic strategy for addressing the cholinergic deficit observed in Alzheimer's disease.[2][3]
Caption: Velnacrine inhibits AChE, increasing synaptic acetylcholine levels.
Pharmacokinetic Profile
Velnacrine is rapidly absorbed after oral administration, with steady-state levels typically achieved within 2 to 3 days of multiple dosing.[10] The pharmacokinetic parameters demonstrate dose-related increases in maximum concentration (Cmax) and area under the curve (AUC).[10]
| Parameter | Velnacrine | Tacrine |
| Bioavailability | Information not readily available | ~17%[6] |
| Protein Binding | Information not readily available | ~55%[6] |
| Metabolism | Hepatic (Cytochrome P450)[4] | Hepatic (primarily CYP1A2)[6] |
| Half-life | Not affected by dosage or multiple dosing[10] | 1.59 - 2.91 hours[11] |
| Excretion | 11-30% excreted in urine[10] | <3% excreted in urine[11] |
| Table 1: Comparative Pharmacokinetics of Velnacrine and Tacrine. |
Preclinical and Clinical Efficacy
In Vitro Studies
In vitro studies have confirmed the inhibitory activity of velnacrine and other hydroxylated tacrine metabolites on human red blood cell acetylcholinesterase.[12] The cytotoxicity of velnacrine and its metabolites has also been evaluated in cultured rat, dog, and human hepatocytes, with results indicating that the dihydroxy velnacrine metabolites are the least cytotoxic.[4]
| Compound | IC50 against AChE | Notes |
| Velnacrine (1-hydroxytacrine) | Similar to 3- and 4-hydroxytacrine | Approximately 8-fold less potent than tacrine[12] |
| 3-hydroxytacrine | Similar to Velnacrine | - |
| 4-hydroxytacrine | Similar to Velnacrine | - |
| Tacrine | - | More potent than its hydroxylated metabolites[12] |
| Table 2: In Vitro Acetylcholinesterase Inhibitory Activity. |
In Vivo Animal Studies
Early preclinical studies in healthy subjects demonstrated that velnacrine could reverse cognitive impairment induced by scopolamine, a muscarinic receptor antagonist.[13] Animal models are crucial for the initial efficacy testing of compounds like velnacrine before they proceed to human trials.[14][15]
Clinical Trials in Alzheimer's Disease
Several double-blind, placebo-controlled clinical trials were conducted to evaluate the safety and efficacy of Velnacrine Maleate in patients with probable Alzheimer's disease.[16][17] The primary endpoints in these studies were often the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Clinical Global Impression of Change (CGI-C) scale.[16]
Results from these trials indicated that velnacrine produced modest but statistically significant benefits in cognitive function compared to placebo.[13][16][17] A 225 mg/day dose was found to be more effective than a 150 mg/day dose.[16]
| Study | Dosage | Duration | Key Efficacy Findings |
| Antuono et al. (1995) | 150 mg/day, 225 mg/day | 24 weeks | Velnacrine-treated groups did not show the cognitive deterioration seen in the placebo group on the ADAS-cog. 225 mg was superior to 150 mg.[16] |
| Zemlan et al. (1996) | 30, 75, 150, 225 mg/day | 6 weeks (dose-replication) | Velnacrine patients scored significantly better on the ADAS-cog at weeks 2, 4, and 6 compared to placebo.[17] |
| Table 3: Summary of Key Clinical Trial Efficacy Data. |
Safety and Tolerability
Despite showing some efficacy, the clinical development of velnacrine was ultimately halted due to significant safety concerns, primarily hepatotoxicity.[2][3][18] A substantial percentage of patients treated with velnacrine experienced asymptomatic elevations in liver transaminases, leading to treatment discontinuation.[8][17]
| Adverse Event | Placebo | Velnacrine (150 mg/day) | Velnacrine (225 mg/day) |
| Treatment discontinuation due to abnormal liver function tests (≥5x ULN) | 3% | 30% | 24% |
| Diarrhea | - | 14% (in another study)[17] | - |
| Nausea | - | 11% (in another study)[17] | - |
| Vomiting | - | 5% (in another study)[17] | - |
| Skin Rash | - | 8% (in another study)[17] | - |
| Table 4: Incidence of Key Adverse Events in a 24-Week Clinical Trial (Data from Antuono et al., 1995 unless otherwise noted).[16] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a standard in vitro method for determining the inhibitory potential of a compound against acetylcholinesterase.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) enzyme solution (from human erythrocytes or Electrophorus electricus).
-
Phosphate buffer (pH 8.0).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
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Test compound (Velnacrine Maleate) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add the AChE enzyme solution to each well, followed by the test compound dilutions or buffer (for control).
-
Incubate the enzyme and inhibitor mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB) to each well.
-
Measure the absorbance at 412 nm at regular intervals using the microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Double-Blind, Placebo-Controlled Clinical Trial Workflow
This section outlines a typical workflow for a clinical trial evaluating a potential Alzheimer's disease therapeutic like Velnacrine Maleate.[16][17]
References
- 1. Velnacrine - Wikipedia [en.wikipedia.org]
- 2. Velnacrine is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]
- 3. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible role of hydroxylated metabolites of tacrine in drug toxicity and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Velnacrine | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Multiple dose pharmacokinetics, safety, and tolerance of velnacrine (HP 029) in healthy elderly subjects: a potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a 3-hydroxylated tacrine metabolite in rat and man: metabolic profiling implications and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaron.com [pharmaron.com]
- 15. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Double-blind placebo-controlled study of velnacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Velnacrine is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]
